1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 4-position of the indole ring and a phenylamino thioxomethyl hydrazide group at the 2-position
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The final step involves the formation of the phenylamino thioxomethyl hydrazide group through a condensation reaction with appropriate reagents .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylamino groups, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, influencing their activity and function . The chloro and phenylamino thioxomethyl hydrazide groups may enhance binding affinity and specificity, leading to more potent biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Similar in structure but with an ethyl ester group instead of the phenylamino thioxomethyl hydrazide group.
4-Methyl-1H-indole-2-carboxylic acid: Contains a methyl group at the 4-position instead of a chloro group.
Properties
CAS No. |
72548-94-8 |
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Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(4-chloro-1H-indole-2-carbonyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-7-4-8-13-11(12)9-14(19-13)15(22)20-21-16(23)18-10-5-2-1-3-6-10/h1-9,19H,(H,20,22)(H2,18,21,23) |
InChI Key |
KWEPBWSGBDJKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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